molecular formula C9H13F2IN2O B2459396 3-(butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole CAS No. 1856094-72-8

3-(butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole

Cat. No.: B2459396
CAS No.: 1856094-72-8
M. Wt: 330.117
InChI Key: YVMLQYFINFYRLP-UHFFFAOYSA-N
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Description

Difluoromethylation is a process of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These are the core moieties of various biologically and pharmacologically active ingredients .


Synthesis Analysis

The development of synthesis strategies that transform simple building blocks into complex molecules bearing a terminal difluoromethyl group has been a topic of research . The core of this approach is the conscious design and synthesis of new difluorinated building blocks .


Molecular Structure Analysis

The molecular structure analysis of difluoromethyl compounds often involves computational methods such as Density Functional Theory (DFT) for reliable results .


Chemical Reactions Analysis

Electrophilic fluorination represents one of the most direct and useful methods available for the selective introduction of fluorine into organic compounds . Electrophilic fluorinating reagents of the N–F class have revolutionized the incorporation of fluorine atoms into both pharmaceutically- and agrochemically-important substrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethyl compounds are influenced by the presence of fluorine atoms, which play crucial roles in life science and materials science-related applications .

Mechanism of Action

The mechanism of action in difluoromethylation often involves a radical process . The design and catalytic mechanism, as well as the representative outcomes and applications, have been the focus of recent research .

Properties

IUPAC Name

3-(butoxymethyl)-1-(difluoromethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2IN2O/c1-2-3-4-15-6-8-7(12)5-14(13-8)9(10)11/h5,9H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMLQYFINFYRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1I)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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